molecular formula C13H22ClNS B14363657 3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 90745-51-0

3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride

Katalognummer: B14363657
CAS-Nummer: 90745-51-0
Molekulargewicht: 259.84 g/mol
InChI-Schlüssel: QEGKSKUVCYJSBS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride is a pyridinium salt with the molecular formula C13H22ClNS. This compound is known for its unique structure, which includes a pyridinium ring substituted with dimethyl and pentylsulfanyl groups. Pyridinium salts are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of 3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride typically involves the reaction of 3,4-dimethylpyridine with a pentylsulfanyl methylating agent in the presence of a suitable chloride source. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. For instance, as an anti-cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride include other pyridinium salts such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

90745-51-0

Molekularformel

C13H22ClNS

Molekulargewicht

259.84 g/mol

IUPAC-Name

3,4-dimethyl-1-(pentylsulfanylmethyl)pyridin-1-ium;chloride

InChI

InChI=1S/C13H22NS.ClH/c1-4-5-6-9-15-11-14-8-7-12(2)13(3)10-14;/h7-8,10H,4-6,9,11H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

QEGKSKUVCYJSBS-UHFFFAOYSA-M

Kanonische SMILES

CCCCCSC[N+]1=CC(=C(C=C1)C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.